molecular formula C9H8BrNO B8441616 6-Bromo-2,4-dimethyl-benzooxazole

6-Bromo-2,4-dimethyl-benzooxazole

Cat. No. B8441616
M. Wt: 226.07 g/mol
InChI Key: NOPPHJCLGMUNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,4-dimethyl-benzooxazole is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2,4-dimethyl-benzooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,4-dimethyl-benzooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-2,4-dimethyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-5-3-7(10)4-8-9(5)11-6(2)12-8/h3-4H,1-2H3

InChI Key

NOPPHJCLGMUNCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(O2)C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1.5 g (7.42 mmol) 2-amino-5-bromo-3-methyl-phenol in 30 mL xylene is added 1.15 mL (8.19 mmol) triethylamine, 0.68 g (2.70 mmol pyridinium p-toluenesulfonate and 0.55 mL (7.74 mmol) acetyl chloride. The mixture is refluxed for 3 d. Subsequently the solvent is removed in vacuo, and the residue is treated with 50 mL ethylacetate. The mixture is extracted twice with water. The combined aq. layers are extracted with ethylacetate. The combines organic layers are dried and concentrated to yield the desired product.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
2.7 mmol
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.50 g (2.31 mmol) 4-Bromo-2-methoxy-6-methyl-phenylamine in 5 mL dichloromethane is cooled with ice/ethanol and 0.24 mL (2.49 mmol) boron tribromide in 5 mL dichloromethane is added slowly. Stirring is continued for 30 under cooling and 2 h at rt. The mixture is poured onto ice, allowed to stand for 30 min and the aq. layer is extracted with dichloromethane. The aq. phase is treated with NaHCO3 until the mixture shows basic pH, followed by extraction with dichloromethane. The combined organic phases are dried and concentrated to yield the desired product which is used without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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